tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopentyl ring, and a piperidinyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the amine group using tert-butyl carbamate, followed by the formation of the piperidinyl-pyridinyl moiety through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl and pyridinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl cyclopentyl(3-(piperidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H31N3O2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
tert-butyl N-cyclopentyl-N-(3-piperidin-2-ylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C20H31N3O2/c1-20(2,3)25-19(24)23(15-9-4-5-10-15)18-16(11-8-14-22-18)17-12-6-7-13-21-17/h8,11,14-15,17,21H,4-7,9-10,12-13H2,1-3H3 |
InChI Key |
DOPSODROKTXFPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCCC1)C2=C(C=CC=N2)C3CCCCN3 |
Origin of Product |
United States |
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